(2S)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one hydrochloride
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Description
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : A synthesis method for tetrahydroisoquinoline-1-carboxylic acids, related to (2S)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one hydrochloride, involves the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization sequence. This method offers a convenient and efficient approach for producing these compounds in good to excellent yields, characterized as hydrochloride salts (Chrzanowska et al., 2012).
Pharmaceutical Research and Applications
- Anticancer Potential : The tetrahydroisoquinoline moiety is a key structure in biologically active molecules, both natural and synthetic. Research indicates that derivatives of this chemical structure, including this compound, show promising potential as anticancer agents. These compounds have demonstrated cytotoxicity against various cancer cell lines in preliminary studies (Redda et al., 2010).
Antimicrobial Applications
- Antimicrobial Properties : Novel tetrahydroisoquinoline derivatives, including those similar to this compound, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown promising results against various pathogenic bacterial and fungal strains, indicating their potential utility in developing new antimicrobial therapies (Zaki et al., 2019).
Neuropharmacology
- Neuropharmacological Studies : Research into compounds like this compound has shown their relevance in neuropharmacology. Studies have explored their potential in treating neurological disorders and their effects on neurotransmission in various animal models (Citraro et al., 2006).
Properties
IUPAC Name |
(2S)-2-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-9(13)12(15)14-7-6-10-4-2-3-5-11(10)8-14;/h2-5,9H,6-8,13H2,1H3;1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVAMSQTIQDUFK-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C2C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC2=CC=CC=C2C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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